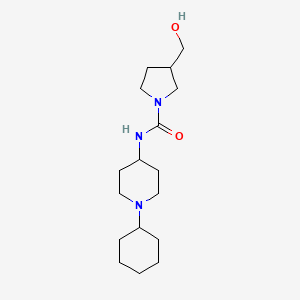![molecular formula C19H23NO2S B6640570 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol](/img/structure/B6640570.png)
3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol, also known as PTT, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It belongs to the class of thiol-containing compounds and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. It has also been found to inhibit the activity of the STAT3 signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol has also been found to protect neurons from oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol in lab experiments include its relatively low cost and availability, as well as its potential therapeutic applications. However, there are also some limitations to using 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol. For example, its mechanism of action is not fully understood, and it may exhibit different effects depending on the cell type and concentration used.
Zukünftige Richtungen
There are several future directions for research on 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol. One area of research could focus on its potential as a treatment for neurodegenerative diseases. Another area of research could focus on its potential as an anticancer drug, either alone or in combination with other drugs. Additionally, further research could be done to better understand the mechanism of action of 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol and to identify any potential side effects or limitations to its use.
Synthesemethoden
The synthesis of 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol involves the reaction of 4-phenylmethoxybenzaldehyde with 3-mercapto-1,2-propanediol in the presence of sodium borohydride. The resulting product is then treated with formaldehyde and methylamine to obtain 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol. The synthesis of 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol has been reported in several scientific studies, and the compound has been synthesized in both laboratory and industrial settings.
Eigenschaften
IUPAC Name |
3-[[(4-phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c21-19(10-11-23-15-19)14-20-12-16-6-8-18(9-7-16)22-13-17-4-2-1-3-5-17/h1-9,20-21H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVFFUQDIMACEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNCC2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-hydroxycyclohexyl)-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6640488.png)
![2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone](/img/structure/B6640489.png)
![N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640506.png)
![2-(1-Hydroxycyclopentyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640510.png)
![1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6640518.png)
![2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640522.png)
![N-[1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B6640524.png)

![1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide](/img/structure/B6640546.png)
![[1-[[[1-(4-Chlorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]cyclopropyl]methanol](/img/structure/B6640550.png)

![N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide](/img/structure/B6640556.png)

